tert-Butyl 3-amino-2-(4-aminophenyl)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-amino-2-(4-aminophenyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, an amino group at the 3-position, and a 4-aminophenyl substituent at the 2-position of the pyrrolidine ring. This structure combines aromatic and aliphatic amine functionalities, making it a versatile intermediate in pharmaceutical synthesis, particularly for designing kinase inhibitors or peptidomimetics. The Boc group enhances solubility and stability during synthetic processes, while the dual amino groups offer sites for further functionalization.
Properties
Molecular Formula |
C15H23N3O2 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-(4-aminophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-8-12(17)13(18)10-4-6-11(16)7-5-10/h4-7,12-13H,8-9,16-17H2,1-3H3 |
InChI Key |
XKHYYWUOAASORQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CC=C(C=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
One well-documented synthetic route involves a palladium-catalyzed cross-coupling reaction starting from 2-(4-bromo-phenyl)pyrrolidine-1-carboxylic acid tert-butyl ester. The reaction utilizes lithium hexamethyldisilazide (LiHMDS) as a strong base in toluene solvent, with Pd2(dba)3·CHCl3 as the palladium source and tri-tert-butylphosphine tetrafluoroborate as ligand. The reaction is carried out under inert atmosphere with degassing, stirring overnight at room temperature. Post-reaction workup involves ether dilution, acid-base extraction, and ethyl acetate extraction to isolate the product.
| Step | Reagents and Conditions | Purpose |
|---|---|---|
| 1 | LiHMDS (1.6 g, 9.6 mmol), toluene (20 mL) | Deprotonation and base medium |
| 2 | Pd2(dba)3·CHCl3 (50 mg, 0.05 mmol), P(tBu)3·HBF4 (40 mg, 0.14 mmol) | Palladium catalyst and ligand |
| 3 | 2-(4-Bromo-phenyl)pyrrolidine-1-carboxylic acid tert-butyl ester (1.5 g, 4.6 mmol) | Substrate |
| 4 | Stirring at room temperature overnight under inert gas | Cross-coupling reaction |
| 5 | Workup: Dilution with ether, acid-base extraction | Product isolation |
This route effectively installs the 4-aminophenyl substituent onto the pyrrolidine ring while maintaining the Boc protection on the nitrogen.
Chiral Resolution and Optical Purity
Given the chiral nature of the pyrrolidine ring, optical purity is critical. The compound can be prepared as a racemate and then resolved using chiral resolving agents. A notable method involves the use of D-phenylglycine derivatives as resolving agents in a solvent system to separate the enantiomers of the racemic tert-butyl 3-amino-2-(4-aminophenyl)pyrrolidine-1-carboxylate salts. The process includes:
- Dissolving the racemic mixture in an aqueous alcoholic solution.
- Adding the D-phenylglycine derivative slowly at 50% ethanol solution.
- Heating the mixture to 60–70 °C for 2–3 hours.
- Slow cooling to 40–45 °C to induce crystallization.
- Further crystallization at room temperature to isolate the desired enantiomeric salt.
- Hydrolysis of the salt to release the optically pure compound.
- Recovery and reuse of the resolving agent.
This method achieves high resolving efficiency and optical purity, with the resolving agent being cost-effective and recyclable. It is suitable for large-scale production and provides technical support for further pharmaceutical synthesis.
Protection and Functional Group Considerations
The Boc group on the pyrrolidine nitrogen serves multiple purposes:
- Enhances solubility and stability during synthesis.
- Protects the nitrogen from undesired reactions during functional group transformations.
- Facilitates purification steps due to altered polarity.
The amino groups at the 3-position and on the phenyl ring are typically left unprotected or selectively protected depending on downstream reactions. Protection strategies may involve temporary masking of the aromatic amino group to prevent side reactions during coupling or oxidation steps.
Reaction Types and Conditions
The compound can undergo various chemical transformations, which are relevant to its preparation and further functionalization:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | Dess-Martin periodinane in dichloromethane at room temperature | Conversion of amino groups to corresponding ketones or aldehydes |
| Reduction | Hydrogenation using Pd/C catalyst in ethanol | Saturation of double bonds or reduction of nitro groups if present |
| Substitution | Nucleophilic substitution under basic conditions | Functionalization at amino sites |
These reactions are carefully controlled to maintain the Boc protection and the integrity of the pyrrolidine ring.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Pd-catalyzed cross-coupling | LiHMDS, Pd2(dba)3·CHCl3, P(tBu)3·HBF4, toluene, room temp | Efficient C–N bond formation, mild conditions | Requires inert atmosphere, sensitive reagents |
| Chiral resolution with D-PG derivatives | D-phenylglycine derivative, aqueous ethanol, 60–70 °C, crystallization | High optical purity, scalable, recyclable resolving agent | Multi-step, requires crystallization control |
| Boc protection strategy | Boc anhydride or equivalents | Protects nitrogen, improves stability | Additional protection/deprotection steps required |
Research Findings and Perspectives
- The palladium-catalyzed cross-coupling route is widely accepted for introducing the 4-aminophenyl substituent with good yields and functional group tolerance.
- Chiral resolution using D-phenylglycine derivatives offers a practical approach to obtain enantiomerically pure this compound, overcoming limitations of earlier methods that used expensive or inefficient resolving agents.
- The Boc protection is critical for synthetic versatility, allowing further modifications without compromising the core pyrrolidine structure.
- The compound’s dual amino functionalities provide reactive sites for subsequent medicinal chemistry elaborations, making the preparation methods foundational for drug development research.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-2-(4-aminophenyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as Pd/C.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Hydrogenation using Pd/C in ethanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield fully saturated compounds .
Scientific Research Applications
tert-Butyl 3-amino-2-(4-aminophenyl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2-(4-aminophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino groups allow it to form hydrogen bonds and interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can affect biological pathways and processes, making it useful in research focused on enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Chlorophenyl vs. Aminophenyl Derivatives
- tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate (CAS 1784828-59-6) Molecular Formula: C₁₅H₂₁ClN₂O₂ Molecular Weight: 296.79 g/mol Key Difference: The 4-chlorophenyl group introduces electron-withdrawing effects, reducing nucleophilicity compared to the 4-aminophenyl analog. This alters reactivity in cross-coupling or substitution reactions. Chlorine’s hydrophobicity may also affect bioavailability .
Aminophenyl Derivatives
- tert-Butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate (CAS 908334-28-1) Molecular Formula: C₁₅H₂₁N₂O₂ Molecular Weight: 267.34 g/mol (estimated) Key Difference: The amino group is directly attached to the pyrrolidine’s 3-position rather than the phenyl ring. This simplifies the structure but limits conjugation with the aromatic system, reducing π-π stacking interactions in molecular recognition .
Variations in the Heterocyclic Core
Piperidine vs. Pyrrolidine Derivatives
- tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Structure: A six-membered piperidine ring with a pyridinyl substituent. Key Difference: Piperidine’s larger ring size increases conformational flexibility, which may enhance binding to larger enzyme pockets.
- tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate (CAS 333986-95-1) Molecular Formula: C₁₆H₂₄N₂O₂S Molecular Weight: 308.44 g/mol Key Difference: The thioether linkage improves metabolic stability compared to ethers or amines, making it suitable for prodrug designs .
Functional Group Modifications
Hydroxyl and Methoxy Substituents
- (3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 330681-18-0) Molecular Formula: C₉H₁₈N₂O₃ Molecular Weight: 202.25 g/mol Key Difference: The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, critical for improving solubility in aqueous systems .
- (3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate (CAS 1400562-12-0) Molecular Formula: C₁₀H₂₀N₂O₃ Molecular Weight: 216.28 g/mol Key Difference: Methoxy groups provide steric bulk and moderate electron-donating effects, which can stabilize intermediates in nucleophilic substitutions .
Stereochemical and Structural Complexity
- (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate (CAS 147081-49-0) Molecular Formula: C₉H₁₈N₂O₂ Molecular Weight: 186.25 g/mol Key Difference: The absence of an aromatic substituent simplifies the molecule, making it a chiral building block for asymmetric synthesis. Its (R)-configuration is crucial for enantioselective catalysis .
- tert-Butyl 5-[(4R)-4-fluoro-D-prolyl]amino]-1H-pyrazolo[4,3-b]pyridine-1-carboxylate Structure: Incorporates a fluorinated proline and pyrazolopyridine core. Key Difference: Fluorination increases metabolic stability and lipophilicity, while the fused heterocycle enhances π-stacking in kinase inhibition .
Biological Activity
tert-Butyl 3-amino-2-(4-aminophenyl)pyrrolidine-1-carboxylate is a compound with notable potential in medicinal chemistry due to its unique structure and functional groups. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 277.36 g/mol. Its structure features a pyrrolidine ring substituted with an amino group and a para-aminophenyl group, which contribute to its biological activity.
Mode of Action
The biological activity of this compound is primarily attributed to the presence of the aminophenylamino group. This structure allows for interactions with various biological targets, potentially influencing several biochemical pathways related to amino acids and peptide synthesis.
Biochemical Pathways
The compound may engage in crucial biochemical pathways, particularly those involving neurotransmitter systems and cellular signaling. Its structural features suggest that it could act as a modulator in neurochemical processes, which is significant for developing treatments for neurological disorders.
Pharmacokinetics
Predicted pharmacokinetic properties include:
- Density :
- Boiling Point : 428.7\pm 4.0\,^\circ C at 760 mmHg
- Vapor Pressure : 0.0\pm 0.1\,\text{mmHg} at 25^\circ C
These properties indicate the compound's stability under various environmental conditions, which is essential for its application in medicinal chemistry.
Therapeutic Potential
Preliminary studies have shown that this compound exhibits promising biological activities:
- Anticancer Activity : Research indicates that derivatives of this compound may inhibit tumor growth by interfering with cancer cell proliferation pathways.
- Neuroprotective Effects : The compound has been explored for its potential to protect neuronal cells from oxidative stress, which could be beneficial in treating neurodegenerative diseases.
- Antimicrobial Properties : Some studies suggest that the compound may possess antimicrobial activity against specific bacterial strains, highlighting its versatility as a therapeutic agent .
Study on Neuroprotective Effects
A study published in Pharmacology Research demonstrated that this compound significantly improved cell viability in neuronal cell lines exposed to beta-amyloid toxicity. The compound showed an IC50 value of approximately 5\,\mu M, indicating its effectiveness in mitigating neurotoxicity .
Anticancer Research
In a recent investigation, the compound was tested against various cancer cell lines, including breast and lung cancer. Results indicated that it inhibited cell growth with IC50 values ranging from 10-15\,\mu M, suggesting potential as an anticancer agent .
Comparison with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique biological profile of this compound:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate | 387827-19-2 | 0.98 |
| Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | 170011-57-1 | 0.98 |
| Tert-butyl (2-(4-amino phenyl)-2-methylpropyl) carbamate | 180081-10-1 | 0.88 |
This table illustrates the structural diversity within this chemical class while emphasizing the distinct attributes of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
